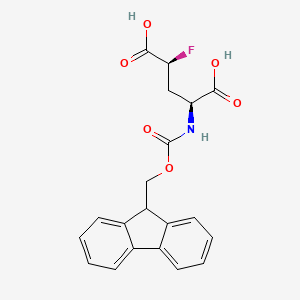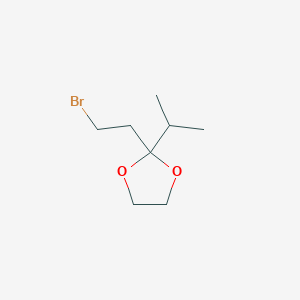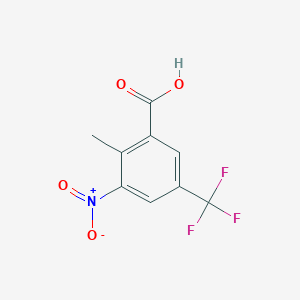
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H3F3NO4S. It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride typically involves the reaction of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride with fluoride sources. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative. Common reagents used in this synthesis include potassium fluoride or cesium fluoride, and the reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Aminobenzenesulfonyl Fluoride: Formed through the reduction of the nitro group.
Nitroso and Hydroxylamine Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
2-Nitro-4-(trifluoromethyl)benzenethiol: Contains a thiol group instead of a sulfonyl fluoride group.
Uniqueness
2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride is unique due to the presence of both a nitro group and a trifluoromethyl group, which enhance its reactivity and versatility in chemical synthesis. The sulfonyl fluoride group provides a highly electrophilic center, making it suitable for various nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H3F4NO4S |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3F4NO4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H |
InChI Key |
AYHVIQJLISSCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
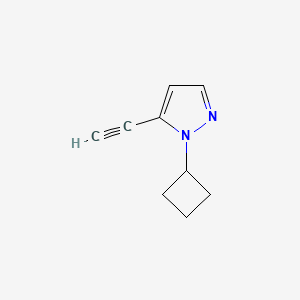
![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)
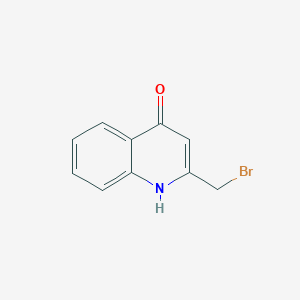
![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)


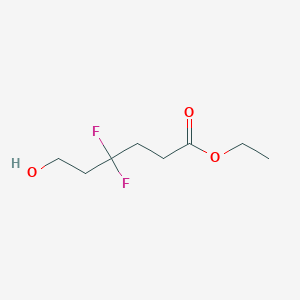
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
